N-ethylpropanediamide
Description
N-Ethylpropanamide (CAS: 5129-72-6), also known as diethylformamide, is a secondary amide with the molecular formula C₅H₁₁NO and an average molecular mass of 101.149 g/mol . Structurally, it consists of a propionamide backbone (CH₃CH₂CONH₂) modified by an ethyl group substitution on the nitrogen atom (CH₃CH₂CONHCH₂CH₃). This compound is characterized by its role as a solvent and intermediate in organic synthesis. Key identifiers include its ChemSpider ID (454744) and MDL number (MFCD00059388) .
Properties
Molecular Formula |
C5H10N2O2 |
|---|---|
Molecular Weight |
130.15 g/mol |
IUPAC Name |
N'-ethylpropanediamide |
InChI |
InChI=1S/C5H10N2O2/c1-2-7-5(9)3-4(6)8/h2-3H2,1H3,(H2,6,8)(H,7,9) |
InChI Key |
IVMIXRFCJQZPCS-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)CC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for preparing malonamide ethylester involves the monosaponification of symmetric diesters. This process can be challenging due to the difficulty in distinguishing between the two identical ester groups. Typically, monosaponification produces a mixture of the starting diester, the corresponding half-ester, and the diacid, even with the use of one equivalent of a base .
Industrial Production Methods
Industrial production methods for malonamide ethylester often involve multi-component reactions (MCRs). These reactions are efficient as they incorporate most of the atoms from the starting materials into the final product, reducing the amount of solvents, energy, and reaction time required .
Chemical Reactions Analysis
Types of Reactions
N-ethylpropanediamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the five-component condensation reaction involving isocyanide, Meldrum’s acid, arylidene malononitrile, and two amine molecules in dichloromethane at ambient temperature .
Common Reagents and Conditions
Common reagents used in reactions with malonamide ethylester include strong bases for deprotonation, alkyl halides for nucleophilic substitution, and various oxidizing and reducing agents. The conditions for these reactions can vary, but they often occur at room temperature and may or may not require a catalyst .
Major Products Formed
The major products formed from reactions involving malonamide ethylester depend on the specific reagents and conditions used. For example, the five-component condensation reaction mentioned earlier produces novel malonamide derivatives .
Scientific Research Applications
N-ethylpropanediamide and its derivatives have a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of malonamide ethylester involves the deprotonation of carbons alpha to carbonyl groups by a strong base, forming a carbanion. This carbanion can undergo nucleophilic substitution on alkyl halides, leading to the formation of alkylated compounds. Upon heating, the di-ester undergoes thermal decarboxylation, yielding an acetic acid substituted by the appropriate R group .
Comparison with Similar Compounds
N-Ethylpropanamide belongs to a class of N-substituted propionamides. Below, it is compared to two structurally related compounds: N,N-Dimethylpropionamide and N-Ethyl-N-methylpropanamide .
Structural and Molecular Comparisons
Key Observations:
Molecular Weight : N-Ethyl-N-methylpropanamide has a higher molecular weight due to the addition of a methyl group compared to N-Ethylpropanamide.
N,N-Dimethylpropionamide: Two methyl groups increase electron-donating effects, which may stabilize the amide bond but reduce solubility in nonpolar solvents .
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